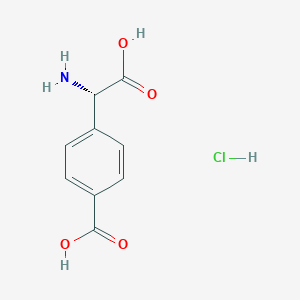

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

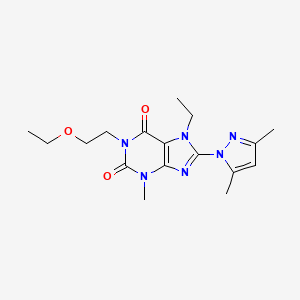

Benzoic acid derivatives, such as “(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride”, are commonly used in organic synthesis . They are valuable building blocks and can be used in various chemical reactions .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the use of boronic esters . Protodeboronation is a common method used in the synthesis of these compounds . Another method involves the direct synthesis of amides from nonactivated carboxylic acids using urea as a nitrogen source .Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum of benzoic acid has been studied extensively .Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions. For example, they can be involved in catalytic protodeboronation and reductive amination .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by various factors. For example, the absorption spectra of benzoic acid in aqueous solutions can vary depending on the pH and the presence of salts .Applications De Recherche Scientifique

Synthesis of Amides

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride, as a carboxylic acid, can be used in the synthesis of amides . A photocatalytic deoxygenative amidation protocol using readily available amine-boranes and carboxylic acids has been described . This approach features mild conditions, moderate-to-good yields, easy scale-up, and up to 62 examples of functionalized amides with diverse substituents .

Protodeboronation of Pinacol Boronic Esters

Carboxylic acids, including (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride, can be used in the protodeboronation of pinacol boronic esters . This process is a valuable building block in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Food Preservation

Benzoic acid, which is structurally similar to (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride, is widely used as a food preservative . It’s possible that (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could have similar applications.

Cosmetics Manufacturing

Benzoic acid is used in the manufacture of various cosmetics . Given the structural similarity, (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could potentially be used in similar applications.

Production of Dyes

Benzoic acid is used in the production of dyes . It’s possible that (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could be used in a similar manner.

Insect Repellent Manufacturing

Benzoic acid is used in the manufacture of insect repellents . Given the structural similarity, (S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride could potentially be used in similar applications.

Mécanisme D'action

The mechanism of action of benzoic acid derivatives in chemical reactions often involves the formation of intermediate compounds. For instance, in the reductive amination of carboxylic acids, a two-step reaction involving a silane-mediated amidation followed by a Zn (OAc)2-catalyzed amide reduction is reported .

Safety and Hazards

Orientations Futures

The future directions in the research and application of benzoic acid derivatives are promising. For instance, the development of more efficient and sustainable methods for the synthesis of these compounds is an active area of research . Additionally, their use in various industrial applications, such as the production of plasticizers and alkyd resins, is expected to grow .

Propriétés

IUPAC Name |

4-[(S)-amino(carboxy)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRMZVRXERFVAG-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383808.png)

![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)